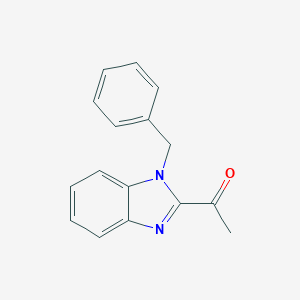
1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
描述
1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, also known as benzimidazol-2-yl ethanone, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, ranging from biochemical and physiological studies to medical and pharmaceutical research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of compound '1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone' involves the condensation of 2-aminobenzimidazole with benzyl bromide to form 1-benzyl-1H-1,3-benzimidazol-2-amine, which is then reacted with ethyl chloroacetate to form 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone.
Starting Materials
2-aminobenzimidazole, benzyl bromide, ethyl chloroacetate, potassium carbonate, acetonitrile, dimethylformamide, diethyl ethe
Reaction
Step 1: Dissolve 2-aminobenzimidazole (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile., Step 2: Add benzyl bromide (1.2 eq.) to the reaction mixture and stir for 24 hours at room temperature., Step 3: Filter the reaction mixture and wash the solid with diethyl ether., Step 4: Dissolve the obtained solid in dimethylformamide., Step 5: Add ethyl chloroacetate (1.2 eq.) to the reaction mixture and stir for 24 hours at room temperature., Step 6: Quench the reaction with water and extract the product with diethyl ether., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
科学研究应用
Benzimidazol-2-yl ethanone is used in a variety of scientific research applications, including biochemical and physiological studies, medical research, and pharmaceutical research. It can be used to study the effects of drugs on the body, as well as the effects of various environmental factors on biochemical and physiological processes. Additionally, it can be used to study the effects of drugs on the brain, and to develop new pharmaceuticals.
作用机制
The mechanism of action of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in biochemical and physiological processes. Additionally, it is believed to interact with receptors in the brain, leading to changes in behavior and mood.
生化和生理效应
Benzimidazol-2-yl ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, it has been shown to have an inhibitory effect on certain receptors in the brain, which can lead to changes in behavior and mood.
实验室实验的优点和局限性
The use of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound, and can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to measure accurately.
未来方向
There are a number of potential future directions for research involving 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone. One potential direction is to explore the effects of the compound on various biochemical and physiological processes. Additionally, further research could be conducted to explore the effects of the compound on the brain, and to develop new pharmaceuticals. Additionally, research could be conducted to explore the potential uses of the compound in medical and pharmaceutical research. Finally, research could be conducted to further refine the synthesis method, and to explore potential new synthesis methods.
属性
IUPAC Name |
1-(1-benzylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXGFNIXCEWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355351 | |
| Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
CAS RN |
56653-41-9 | |
| Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




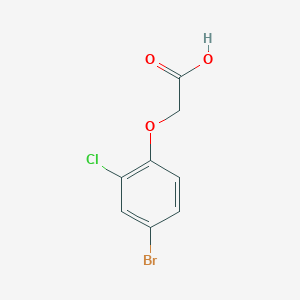
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
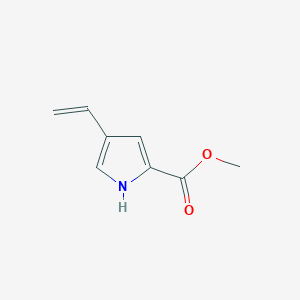
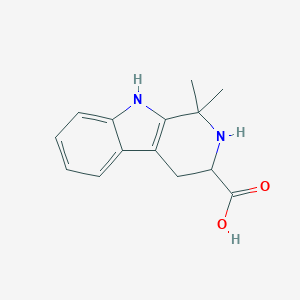
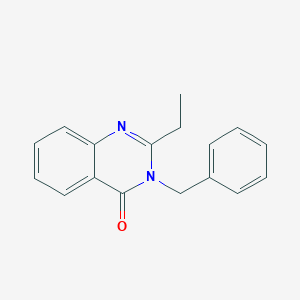
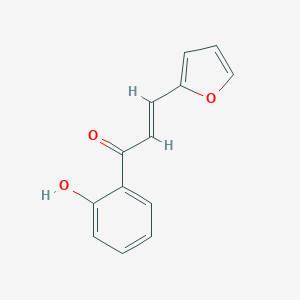
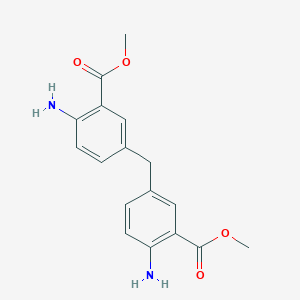
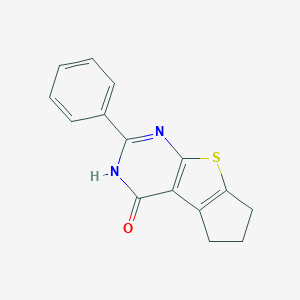
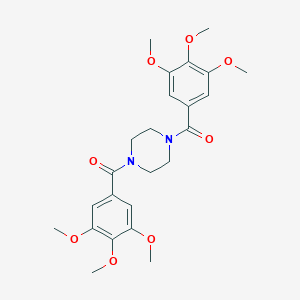
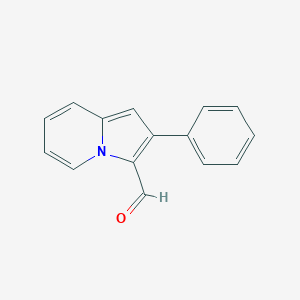
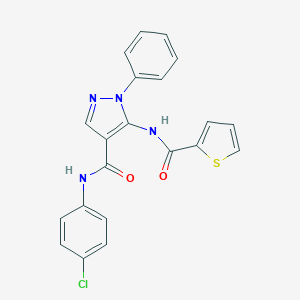
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)